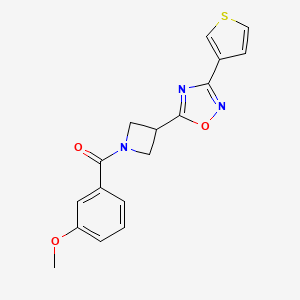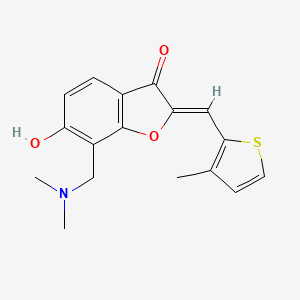
1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride, also known as S-Adenosylmethionine (SAMe), is a naturally occurring compound in the human body that is essential for various physiological processes. SAMe is involved in the synthesis of neurotransmitters, DNA, and proteins, and has been studied for its potential therapeutic applications in various diseases.
作用機序
SAMe is involved in various biochemical pathways in the body, including methylation reactions, transsulfuration reactions, and aminopropylation reactions. SAMe donates a methyl group to various substrates, including DNA, RNA, and proteins, which is essential for their proper function. SAMe is also involved in the transsulfuration pathway, which produces cysteine, a precursor to glutathione. SAMe has been shown to modulate the activity of various enzymes, including catechol-O-methyltransferase (COMT), which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
SAMe has been shown to have various biochemical and physiological effects in the body. SAMe has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood. SAMe has also been shown to have anti-inflammatory and analgesic effects, which may be beneficial in the treatment of osteoarthritis and fibromyalgia. SAMe has been shown to modulate the activity of various enzymes, including COMT, which is involved in the metabolism of neurotransmitters. SAMe is also involved in the synthesis of glutathione, a potent antioxidant that is essential for liver function.
実験室実験の利点と制限
SAMe has several advantages for lab experiments. SAMe is a naturally occurring compound in the body, which makes it easy to obtain and study. SAMe is also relatively stable and can be stored for long periods without degradation. However, SAMe has some limitations for lab experiments. SAMe is a highly reactive compound and can easily undergo oxidation, which can affect its activity. SAMe is also sensitive to pH and temperature changes, which can affect its stability.
将来の方向性
SAMe has several potential future directions for research. SAMe has been studied for its potential therapeutic applications in various diseases, including depression, osteoarthritis, liver disease, and fibromyalgia. However, more research is needed to fully understand the mechanisms of action of SAMe and its potential therapeutic applications. SAMe has also been studied for its potential anti-aging effects, as it is involved in various biochemical pathways that are essential for cellular function. Future research may focus on the role of SAMe in aging and age-related diseases. Additionally, SAMe has been studied for its potential use as a biomarker for various diseases, including liver disease and depression. Future research may focus on the development of SAMe-based biomarkers for early detection and diagnosis of these diseases.
合成法
SAMe can be synthesized in the body from methionine and adenosine triphosphate (ATP) through the action of methionine adenosyltransferase. However, SAMe can also be synthesized chemically from L-methionine and 1,4-butanediol by a process called the Bucherer-Bergs reaction. The resulting SAMe is in the form of a white crystalline powder that is soluble in water.
科学的研究の応用
SAMe has been extensively studied for its potential therapeutic applications in various diseases, including depression, osteoarthritis, liver disease, and fibromyalgia. SAMe has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood. SAMe has also been shown to have anti-inflammatory and analgesic effects, which may be beneficial in the treatment of osteoarthritis and fibromyalgia. SAMe has been studied for its potential hepatoprotective effects in liver disease, as it is involved in the synthesis of glutathione, a potent antioxidant.
特性
IUPAC Name |
1-amino-3-methylsulfinylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S.ClH/c1-8(7)3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSLHKMHTABKEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(methylsulfinyl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

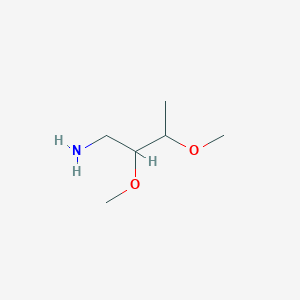
![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)
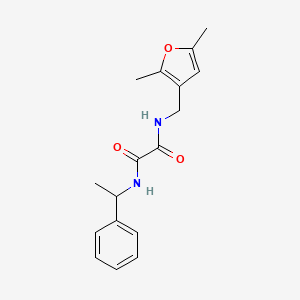
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)
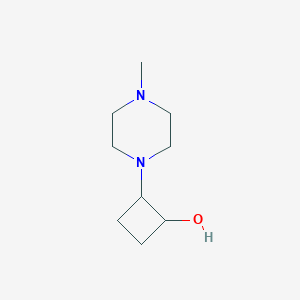
![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384817.png)
![2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2384823.png)

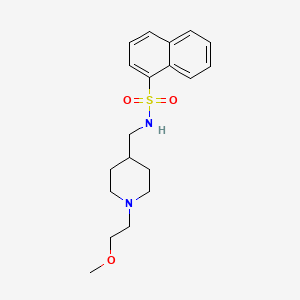
![[4-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2384827.png)
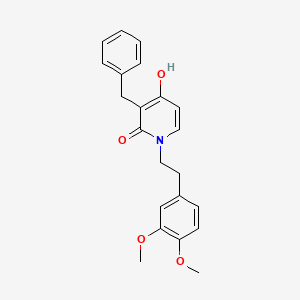
![(E)-3-(4-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2384829.png)
